molecular formula C14H28 B14509712 2,6,10-Trimethylundec-5-ene CAS No. 62951-97-7

2,6,10-Trimethylundec-5-ene

Cat. No.: B14509712
CAS No.: 62951-97-7
M. Wt: 196.37 g/mol
InChI Key: AHKNALZUDCOVDX-UHFFFAOYSA-N
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Description

2,6,10-Trimethylundec-5-ene: is an organic compound with the molecular formula C14H28 . It consists of 14 carbon atoms and 28 hydrogen atoms, forming a hydrocarbon chain with three methyl groups attached at the 2nd, 6th, and 10th positions, and a double bond at the 5th position . This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,10-Trimethylundec-5-ene can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2,6,10-trimethylundecane, followed by dehydrogenation to introduce the double bond at the 5th position. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the dehydrogenation process .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to promote the dehydrogenation reaction. The process is carried out in large reactors under controlled temperature and pressure conditions to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,6,10-Trimethylundec-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6,10-Trimethylundec-5-ene has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6,10-Trimethylundec-5-ene involves its interaction with specific molecular targets and pathways. The double bond in the compound allows it to participate in various chemical reactions, including addition and substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 2,6,10-Trimethylundec-5-ene is unique due to the presence of the double bond at the 5th position, which imparts distinct chemical reactivity compared to its saturated and functionalized counterparts. The double bond allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

62951-97-7

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

2,6,10-trimethylundec-5-ene

InChI

InChI=1S/C14H28/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h10,12-13H,6-9,11H2,1-5H3

InChI Key

AHKNALZUDCOVDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=CCCC(C)C)C

Origin of Product

United States

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